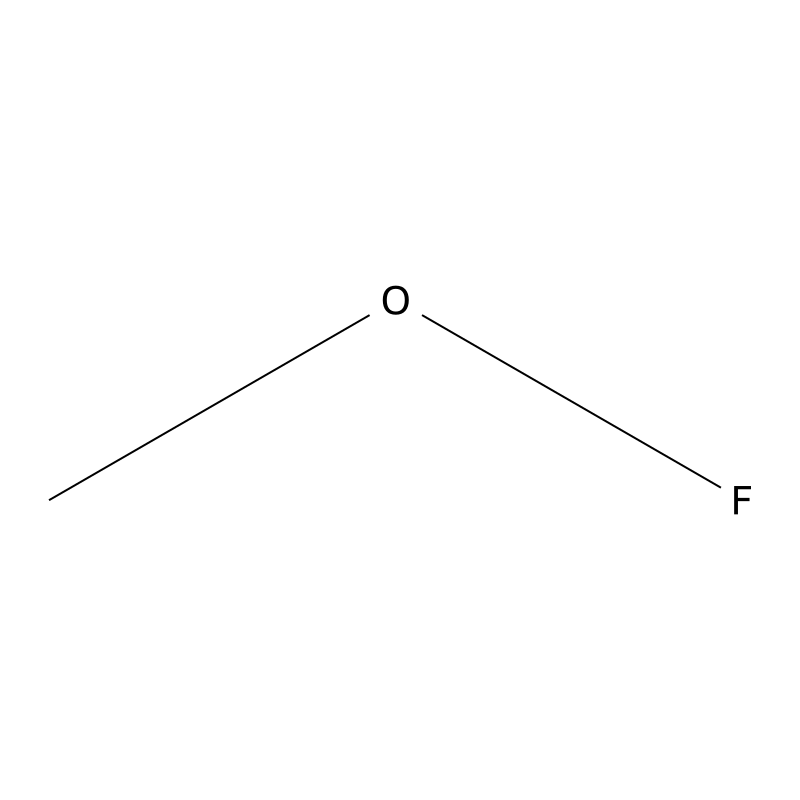Methyl hypofluorite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Methyl hypofluorite is an organic compound with the chemical formula . It is classified as a hypofluorite, which is a type of organofluorine compound characterized by the presence of a hypofluorite functional group. Methyl hypofluorite is known for its instability and reactivity, often requiring careful handling and storage conditions to prevent decomposition. It has been identified as an intermediate in various
The compound can also undergo thermal decomposition at elevated temperatures, yielding various products such as carbon dioxide and tetrafluoromethane . The reactivity of methyl hypofluorite is attributed to the presence of the hypofluorite group, which can participate in electrophilic reactions.
Methyl hypofluorite can be synthesized through several methods:
- Fluorination of Methanol: One common method involves the fluorination of methanol using fluorine gas or other fluorinating agents under controlled conditions. This process typically requires specific temperature and pressure settings to optimize yield and minimize decomposition .
- Reaction with Fluoroolefins: As mentioned earlier, methyl hypofluorite can also be generated through reactions involving fluoroolefins under specific conditions that facilitate its formation as an intermediate .
- Photo
Methyl hypofluorite has limited but notable applications primarily in organic synthesis. Its ability to introduce fluorine into organic molecules makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals. Additionally, its role as an intermediate in various reactions highlights its utility in synthetic organic chemistry .
Interaction studies involving methyl hypofluorite focus on its reactivity with other compounds rather than direct biological interactions. For example, studies have shown how methyl hypofluorite interacts with fluoroolefins and other unsaturated compounds to form addition products under specific conditions . These interactions are crucial for understanding its behavior in synthetic pathways.
Methyl hypofluorite shares similarities with several other organofluorine compounds. Here are some comparable compounds:
Uniqueness: Methyl hypofluorite is unique due to its specific reactivity profile and role as an intermediate in certain fluorination reactions. Its instability contrasts with some similar compounds that may exhibit greater stability or different functional properties.








